3'-Hydroxyhexobarbital

説明

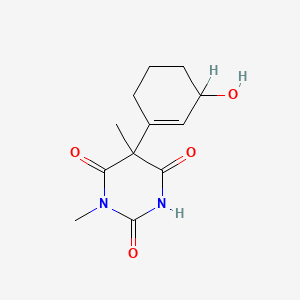

Structure

3D Structure

特性

CAS番号 |

427-29-2 |

|---|---|

分子式 |

C12H16N2O4 |

分子量 |

252.27 g/mol |

IUPAC名 |

5-(3-hydroxycyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H16N2O4/c1-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14(2)10(12)17/h6,8,15H,3-5H2,1-2H3,(H,13,16,18) |

InChIキー |

YHCGILGEMWNROZ-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(CCC2)O |

正規SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(CCC2)O |

他のCAS番号 |

427-29-2 |

同義語 |

3'-hydroxyhexobarbital 3'-hydroxyhexobarbital, (R*,R*-(+-))-isomer 3'-hydroxyhexobarbital, (R*,S*)-(+-)-isomer 3'-hydroxyhexobarbital, (R-(R*,R*))-isomer 3'-hydroxyhexobarbital, (R-(R*,S*))-isomer 3'-hydroxyhexobarbital, (S-(R*,R*))-isomer 3'-hydroxyhexobarbital, (S-(R*,S*))-isomer 3'-hydroxyhexobarbitone |

製品の起源 |

United States |

Metabolic Pathways and Biotransformation of 3 Hydroxyhexobarbital

Primary Formation of 3'-Hydroxyhexobarbital from Hexobarbital (B1194168)

The initial and pivotal step in the metabolism of hexobarbital is its oxidation to this compound. nih.govepa.govpharm.or.jp This reaction involves the introduction of a hydroxyl group onto the cyclohexene (B86901) ring of the hexobarbital molecule, a process known as hydroxylation. pharmacy180.comsimplepharmanotes.com This transformation is catalyzed by a superfamily of enzymes located in the microsomal fraction of the liver. nih.gov

Role of Cytochrome P450 Enzymes in 3'-Hydroxylation

Research has identified specific cytochrome P450 isoforms responsible for the 3'-hydroxylation of hexobarbital. Notably, CYP2C19 and CYP2B6 have been shown to play significant roles in this metabolic pathway. patsnap.com In human liver microsomes, the P450 enzyme responsible for S-mephenytoin 4-hydroxylation, now known to be primarily CYP2C19, efficiently catalyzes the 3'-hydroxylation of hexobarbital. nih.gov This indicates a shared metabolic pathway and suggests that genetic variations in the CYP2C19 gene can influence hexobarbital metabolism. nih.govnih.gov Additionally, CYP2B6 is another key enzyme involved in this process. patsnap.com The involvement of these specific isoforms highlights the complexity and genetic variability of drug metabolism.

The enzymatic catalysis of hexobarbital hydroxylation follows a multi-step process typical of cytochrome P450-mediated reactions. pharmacy180.com The reaction cycle begins with the binding of hexobarbital to the oxidized form of the cytochrome P450 enzyme. pharmacy180.com Subsequently, the enzyme-substrate complex is reduced by receiving an electron from NADPH, a step facilitated by NADPH-cytochrome P450 reductase. pharmacy180.com Molecular oxygen then binds to the reduced complex, leading to the formation of a transient, highly reactive oxygen species that hydroxylates the substrate. pharmacy180.com

The metabolism of hexobarbital is stereoselective, meaning that the different enantiomers of hexobarbital are metabolized at different rates and to different products. wikipedia.orgwikiwand.com Hexobarbital exists as a racemic mixture of two enantiomers, (S)-(+)-hexobarbital and (R)-(-)-hexobarbital. The 3'-hydroxylation of these enantiomers leads to the formation of four possible stereoisomers of this compound: the α- and β-isomers of both the (R)- and (S)-enantiomers. wikipedia.org

Studies using rat liver microsomes have demonstrated that (+)-hexobarbital is preferentially converted to β-3'-hydroxyhexobarbital, while the (-)-enantiomer is preferentially transformed into α-3'-hydroxyhexobarbital. nih.govepa.govpharm.or.jp This stereoselectivity is a critical aspect of hexobarbital's metabolism, influencing its pharmacological activity and duration of action.

| Hexobarbital Enantiomer | Preferential Metabolite |

| (+)-Hexobarbital | β-3'-hydroxyhexobarbital nih.govepa.govpharm.or.jp |

| (-)-Hexobarbital | α-3'-hydroxyhexobarbital nih.govepa.govpharm.or.jp |

Microsomal Enzyme Systems Mediating Formation

The formation of this compound is primarily carried out by the hepatic microsomal enzyme system. nih.govwikipedia.org This system, located in the endoplasmic reticulum of liver cells, is a complex of enzymes that includes cytochrome P450 and NADPH-cytochrome P450 reductase. pharmacy180.comnih.gov The stability and activity of these microsomal enzymes can vary between species. annualreviews.org For example, rat liver microsomal enzymes that oxidize hexobarbital have been found to be more labile than those from rabbits or mice. annualreviews.org The process requires molecular oxygen and the reducing equivalent NADPH to function. annualreviews.org The concentration of hexobarbital can also influence the oxygenase and oxidase activity of the hepatic microsomal cytochrome P450. wikipedia.org

Subsequent Biotransformations of this compound

Following its formation, this compound undergoes further metabolic transformations. nih.govwikipedia.org These subsequent reactions are also stereoselective and lead to the formation of more polar compounds that can be more readily excreted from the body. nih.govepa.govpharm.or.jpwikipedia.org

One major pathway for the further metabolism of this compound is its oxidation to 3'-oxohexobarbital (B1213325). nih.govepa.govpharm.or.jp This reaction is catalyzed by a cytosolic enzyme called 3-hydroxyhexobarbital (B1221234) dehydrogenase. nih.govepa.govpharm.or.jp This dehydrogenase exhibits stereoselectivity, with a preference for the S-configuration at the 3'-position of the hydroxyl group. nih.govepa.govpharm.or.jp

Another significant metabolic route for this compound is glucuronidation. nih.govwikipedia.org This is a phase II metabolic reaction where glucuronic acid is attached to the hydroxyl group of this compound, a process mediated by UDP-glucuronosyltransferases (UGTs). wikipedia.org This conjugation reaction significantly increases the water solubility of the metabolite, facilitating its excretion in the urine. nih.govwikipedia.org The glucuronidation of this compound is also a stereoselective process. nih.govepa.govpharm.or.jp Specifically, the α-3'-hydroxyhexobarbital derived from (-)-hexobarbital and the β-isomer from (+)-hexobarbital are preferentially conjugated with glucuronic acid in rabbit urine. nih.govepa.govpharm.or.jp

Oxidation to 3'-Oxohexobarbital

A primary metabolic pathway for this compound is its oxidation to the corresponding ketone, 3'-oxohexobarbital. nih.govwikiwand.com This reaction is a crucial step that further modifies the structure of the compound, leading to subsequent metabolic transformations. wikipedia.orgscispace.com The formation of 3'-oxohexobarbital from this compound is an enzymatic process involving dehydrogenation. wikipedia.org

The oxidation of this compound is catalyzed by 3-hydroxyhexobarbital dehydrogenases (3HBD), which are located in the liver cytosol. nih.govscispace.com These enzymes have been successfully purified and characterized from the liver cytosol of a variety of species, including humans, rabbits, guinea pigs, rats, mice, hamsters, and goats. nih.govpharm.or.jp

Research has shown that these dehydrogenases are generally monomeric proteins. nih.govscispace.compharm.or.jp The molecular weights of these enzymes vary across species, typically ranging from approximately 34,500 to 42,000 Daltons. nih.govscispace.compharm.or.jp However, the human variant of the enzyme is an exception, with a higher molecular weight of about 58,000 Daltons. nih.govscispace.compharm.or.jp These enzymes utilize NAD(P)+ as a cofactor for the oxidation reaction. wikipedia.orgnih.gov Specifically, most non-human enzymes can use both NAD+ and NADP+, while the human enzyme shows a distinct preference for NAD+ alone. nih.govwikipedia.orgpharm.or.jp Rabbit 3HBD, identified as a member of the aldo-keto reductase (AKR) superfamily (AKR1C29), exhibits a high preference for NADP(H) at physiological pH. nih.gov

| Species | Enzyme | Location | Molecular Weight (Da) | Cofactor Preference |

| Human | 3-Hydroxyhexobarbital Dehydrogenase | Liver Cytosol | ~58,000 | NAD+ |

| Rabbit | 3-Hydroxyhexobarbital Dehydrogenase (AKR1C29) | Liver Cytosol | ~34,500 - 42,000 | NADP(H) |

| Guinea Pig | 3-Hydroxyhexobarbital Dehydrogenase | Liver Cytosol | ~34,500 - 42,000 | NAD+, NADP+ |

| Rat | 3-Hydroxyhexobarbital Dehydrogenase | Liver Cytosol | ~34,500 - 42,000 | NAD+, NADP+ |

| Mouse | 3-Hydroxyhexobarbital Dehydrogenase | Liver Cytosol | ~34,500 - 42,000 | NAD+, NADP+ |

| Hamster | 3-Hydroxyhexobarbital Dehydrogenase | Liver Cytosol | ~34,500 - 42,000 | NAD+, NADP+ |

| Goat | 3-Hydroxyhexobarbital Dehydrogenase | Liver Cytosol | ~34,500 - 42,000 | NAD+, NADP+ |

The enzymatic dehydrogenation of this compound is a highly stereoselective process. nih.govwikipedia.org The spatial arrangement of the hydroxyl group on the cyclohexene ring significantly influences the rate of oxidation. Studies have demonstrated that the isomers possessing an S-configuration at the 3'-position of the cyclohexene ring are the preferred substrates for dehydrogenation. nih.govscispace.compharm.or.jp

Specifically, research involving enzymes from rabbits and guinea pigs has shown that α-3'-hydroxyhexobarbital (derived from the metabolism of (-)-hexobarbital) and β-3'-hydroxyhexobarbital (derived from (+)-hexobarbital) are preferentially dehydrogenated to form 3'-oxohexobarbital. nih.govscispace.compharm.or.jp This indicates that the enzymes can distinguish between the different stereoisomers of the substrate, leading to a selective transformation of specific forms. The R(-) conformation of this compound is noted to preferentially form 3'-oxohexobarbital, as the dehydrogenase enzyme exhibits the highest activity for this enantiomer. wikipedia.orgwikipedia.org

Conjugation Pathways

In addition to oxidation, a major metabolic route for this compound is conjugation, a phase II biotransformation process. This pathway involves the attachment of an endogenous molecule to the substrate, which significantly increases its water solubility and facilitates its elimination from the body.

Glucuronidation is the primary conjugation pathway for this compound. wikipedia.orgwikipedia.org This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. wikipedia.org The process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of this compound, forming a glucuronide conjugate. nih.gov These glucuronides are highly polar and are readily excreted, primarily in the urine. wikipedia.orgnih.gov In studies conducted on rabbits, it was found that glucuronide metabolites accounted for approximately 30% of the administered dose of each hexobarbital enantiomer within 24 hours, highlighting the quantitative importance of this pathway. nih.gov

Similar to the dehydrogenation pathway, the glucuronidation of this compound is also stereoselective. nih.govnih.gov The configuration at the 3'-position of the cyclohexene ring plays a crucial role in determining the rate and extent of conjugation. Research findings consistently show a preference for the conjugation of isomers with the S-configuration at the 3'-position. nih.govpharm.or.jpnih.gov

In rabbit models, it was observed that α-3'-hydroxyhexobarbital (a metabolite of (-)-hexobarbital) and β-3'-hydroxyhexobarbital (a metabolite of (+)-hexobarbital) were the isomers preferentially conjugated with glucuronic acid. nih.govscispace.compharm.or.jp This stereoselectivity demonstrates that the UGT enzymes responsible for this reaction can differentiate between the various stereoisomers of this compound.

| Process | Substrate Preference | Resulting Metabolite | Key Enzyme Family |

| Dehydrogenation | Isomers with S-configuration at 3'-position (α- and β-3'-hydroxyhexobarbital) | 3'-Oxohexobarbital | 3-Hydroxyhexobarbital Dehydrogenases (AKR) |

| Glucuronidation | Isomers with S-configuration at 3'-position (α- and β-3'-hydroxyhexobarbital) | This compound Glucuronide | UDP-glucuronosyltransferases (UGTs) |

The characterization of this compound glucuronides has been accomplished through various analytical techniques. An improved column-chromatographic method was successfully used to isolate and purify these metabolites on a preparative scale from the urine of rabbits administered hexobarbital. nih.gov The isolated product was identified as a mixture of two distinct glucuronides of diastereomeric 3'-hydroxyhexobarbitals. nih.gov

Further characterization revealed that the rate of enzymatic hydrolysis of these glucuronide conjugates is dependent on both the source of the β-glucuronidase enzyme and the specific configuration of the substrate. nih.gov For the purpose of quantitative analysis, complete hydrolysis of the glucuronides was achieved using β-glucuronidases sourced from either Escherichia coli or abalone entrails. nih.gov The structural identification of glucuronide metabolites is essential, as different isomers can possess varying biological activities. scispace.com Advanced mass spectrometry techniques are often employed to definitively determine the site of glucuronide conjugation. sciex.com

Novel Metabolic Pathways Involving 3'-Oxohexobarbital

The biotransformation of this compound extends beyond simple conjugation reactions. A significant and more recently elucidated metabolic route involves its oxidation to the reactive intermediate, 3'-oxohexobarbital. wikipedia.orgnih.govepa.gov This ketone metabolite is a critical branch point, leading to a novel pathway involving conjugation with endogenous thiols and subsequent molecular rearrangement. nih.govepa.govebi.ac.uk The enzyme responsible for the conversion of this compound to 3'-oxohexobarbital is 3-hydroxyhexobarbital dehydrogenase, which has been identified in the liver cytosol of various species, including humans. wikipedia.orgnih.govepa.gov The formation of 3'-oxohexobarbital, an α,β-unsaturated ketone, initiates a cascade of reactions that produce distinct downstream metabolites. nih.govtandfonline.com

Glutathione (B108866) Conjugation and Adduct Formation (e.g., Cyclohexenone-Glutathione Adduct)

A key feature of the metabolic pathway involving 3'-oxohexobarbital is its interaction with glutathione (GSH). nih.govepa.gov Due to the presence of an α,β-unsaturated carbonyl group, 3'-oxohexobarbital is an electrophilic species that readily reacts with nucleophiles like glutathione. tandfonline.com Research has shown that under physiological conditions, 3'-oxohexobarbital is converted non-enzymatically in the presence of glutathione to form a novel metabolite identified as a cyclohexenone-glutathione adduct. nih.govtandfonline.com

The formation of this adduct represents a significant detoxification step. The structure of the two reaction products has been characterized using advanced analytical techniques, including mass spectrometry as well as 1H- and 13C-NMR spectrometry and UV spectral analyses. nih.gov Studies in animal models have demonstrated that the cyclohexenone-glutathione adduct is a biliary metabolite, being excreted into the bile of rats administered hexobarbital. nih.govepa.govnih.govtandfonline.com This indicates a specific clearance mechanism for this particular conjugate.

Formation of Downstream Metabolites (e.g., 1,5-Dimethylbarbituric Acid)

The reaction between 3'-oxohexobarbital and glutathione does not solely yield the cyclohexenone-GSH adduct. Concurrently, this interaction leads to the formation of 1,5-dimethylbarbituric acid. nih.govepa.govnih.gov This downstream metabolite is a product of the cleavage of the barbiturate (B1230296) ring from the cyclohexene moiety. tandfonline.comresearchgate.net The formation of 1,5-dimethylbarbituric acid via the 3'-oxohexobarbital pathway has been established as a significant metabolic route in addition to its previously known formation via the epoxide-diol pathway. nih.govtandfonline.comresearchgate.net

Urinary Excretion of 1,5-Dimethylbarbituric Acid in Rats

| Administered Compound | Percentage of Dose Excreted as 1,5-Dimethylbarbituric Acid |

|---|---|

| Hexobarbital | 13.4% |

| 3'-Oxohexobarbital | 14.5% |

| 1',2'-Epoxyhexobarbital | 4.7% |

Data sourced from studies on rat metabolism. nih.govtandfonline.com

Analytical Methodologies for Research on 3 Hydroxyhexobarbital

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3'-hydroxyhexobarbital, enabling its separation from the parent compound and other metabolites in complex biological matrices.

Thin-Layer Chromatography (TLC) serves as a versatile and accessible method for the qualitative analysis and separation of barbiturates and their metabolites. analyticaltoxicology.comcutm.ac.in In the context of this compound, TLC is employed for initial screening and to differentiate it from other related compounds. libretexts.org The technique relies on the differential migration of compounds over a stationary phase, such as silica (B1680970) gel, propelled by a mobile solvent system. analyticaltoxicology.comlibretexts.org

The separation is based on the polarity of the molecules; more polar compounds exhibit stronger interactions with the stationary phase and thus travel shorter distances up the plate. libretexts.org Visualization of the separated compounds can be achieved through various means, including the use of ultraviolet light or specific chemical sprays that react to form colored spots. For instance, spraying with mercuric sulfate (B86663) followed by diphenylcarbazone (B146866) can reveal barbiturates as purple or violet spots. cutm.ac.in While primarily qualitative, modern advancements in High-Performance Thin-Layer Chromatography (HPTLC) allow for quantitative analysis. analyticaltoxicology.comscientificlabs.co.uk

Gas Chromatography (GC) offers high resolution and sensitivity for the quantification of this compound. When coupled with selective detectors, its specificity is significantly enhanced.

Nitrogen-Selective Detection (NSD or NPD): This detection method is particularly advantageous for analyzing nitrogen-containing compounds like barbiturates. nih.govnih.gov The nitrogen-phosphorus detector provides high sensitivity and selectivity, allowing for the measurement of low concentrations of the analyte in biological samples such as blood with minimal sample preparation. nih.govnih.govresearchgate.net This specificity reduces interference from other compounds present in the matrix.

Mass Spectrometry (MS) Detection: The coupling of GC with Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound. preprints.org GC separates the components of a mixture, and the MS detector then fragments the individual molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. nist.govthermofisher.comsemanticscholar.org This allows for unambiguous identification. For enhanced sensitivity in complex matrices, selected ion monitoring (SIM) can be utilized, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte. semanticscholar.org Derivatization is often employed prior to GC analysis to increase the volatility and thermal stability of barbiturates and their metabolites. preprints.org

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Advantages |

| Nitrogen-Selective Detector (NSD/NPD) | Responds to nitrogen and phosphorus-containing compounds. nih.gov | High sensitivity and selectivity for nitrogenous compounds like barbiturates. nih.govnih.gov |

| Mass Spectrometry (MS) | Ionizes compounds and separates them based on mass-to-charge ratio. thermofisher.comsemanticscholar.org | Provides structural information for definitive identification and high sensitivity. preprints.orgthermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable technique for comprehensive metabolite profiling, including the analysis of this compound and other drug metabolites. nih.govyoutube.com This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov

LC-MS is particularly well-suited for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. youtube.com In metabolite profiling studies, LC-MS can be used in an untargeted approach to identify a wide range of metabolites in a biological sample or in a targeted manner to quantify specific known metabolites. hhu.demsmetrix.commdpi.com The high resolution and accuracy of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, enable the precise determination of the elemental composition of metabolites, aiding in their identification. thermofisher.commdpi.com

Spectrophotometric and Spectroscopic Methods in Enzymatic Studies

Spectrophotometric methods are frequently employed in enzymatic studies to investigate the kinetics of enzymes involved in the metabolism of compounds like hexobarbital (B1194168) to this compound. These assays typically monitor the change in absorbance of a chromogenic substrate or a cofactor over time. nih.govnih.gov

Radiotracer Techniques in Metabolic Pathway Elucidation

Radiotracer techniques, often utilizing isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), are powerful tools for tracing the metabolic fate of a drug. By introducing a radiolabeled version of hexobarbital into a biological system, researchers can track the distribution and transformation of the compound into its various metabolites, including this compound.

The presence of the radiolabel facilitates the detection and quantification of metabolites, even at very low concentrations, using techniques like liquid scintillation counting or radio-chromatography. nih.govmdpi.com This approach has been instrumental in elucidating the complete metabolic pathways of many drugs, providing a comprehensive picture of absorption, distribution, metabolism, and excretion. The use of positron emission tomography (PET) with isotopes like fluorine-18 (B77423) ([¹⁸F]) also allows for in vivo imaging of metabolic processes. biorxiv.org

In Vitro Model Systems for Metabolic Research

To study the metabolism of hexobarbital to this compound under controlled conditions that mimic physiological environments, various in vitro model systems are utilized. These models are essential for identifying the enzymes responsible for specific metabolic transformations and for screening potential drug interactions.

Common in vitro models include:

Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. hmdb.camdpi.com They are widely used to study Phase I metabolic reactions like the hydroxylation of hexobarbital.

Hepatocytes: These are intact liver cells that contain a broader range of metabolic enzymes, including those involved in both Phase I and Phase II metabolism. mdpi.com They provide a more complete picture of hepatic metabolism.

Recombinant Enzymes: These are individual drug-metabolizing enzymes, such as specific cytochrome P450 isoforms, that are expressed in cell lines. mdpi.com They are used to pinpoint which specific enzyme is responsible for a particular metabolic step. biorxiv.orgmdpi.com

Table 2: In Vitro Models for Studying this compound Formation

| Model System | Description | Key Applications |

| Liver Microsomes | Vesicles of endoplasmic reticulum from homogenized liver cells. mdpi.com | Investigating Phase I metabolism, enzyme kinetics. hmdb.ca |

| Hepatocytes | Isolated, viable liver cells. mdpi.com | Studying both Phase I and Phase II metabolism, metabolic stability. |

| Recombinant Enzymes | Purified, individually expressed drug-metabolizing enzymes. mdpi.com | Identifying specific enzymes responsible for a metabolic reaction. biorxiv.orgmdpi.com |

Isolated Liver Microsomal Preparations

Isolated liver microsomes are a fundamental tool in the study of this compound, as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the initial oxidation of the parent compound, hexobarbital. bioivt.com These preparations are derived from the endoplasmic reticulum of liver cells and are instrumental for a range of metabolic studies. thermofisher.com

Key Research Applications:

Metabolic Stability Assays: Liver microsomal assays are a standard in vitro method for predicting the metabolic stability of a compound. youtube.comyoutube.com By incubating hexobarbital with liver microsomes, researchers can determine its intrinsic clearance, which provides an estimate of its metabolic rate. youtube.comyoutube.com

Enzyme Kinetics: These preparations are used to determine key kinetic parameters (Kmand Vmax) for the formation of this compound, offering insights into the efficiency and capacity of the metabolizing enzymes.

CYP Phenotyping: Microsomes are crucial for identifying the specific CYP isoforms responsible for hexobarbital hydroxylation. Studies have identified CYP2B1 as a key enzyme in this biotransformation. wikipedia.org

Inhibition Studies: They are also employed to assess the potential of other compounds to inhibit the metabolism of hexobarbital, which can help predict drug-drug interactions.

The stereoselective metabolism of hexobarbital has been demonstrated using rat liver microsomes, where the (+)-enantiomer is preferentially converted to beta-3'-hydroxyhexobarbital and the (-)-enantiomer to alpha-3'-hydroxyhexobarbital. drugbank.com

Table 1: Research Findings from Isolated Liver Microsomal Preparations

| Research Area | Key Findings | Primary Enzymes Implicated | Species Studied |

|---|---|---|---|

| Stereoselective Metabolism | (+)-Hexobarbital preferentially forms beta-3'-hydroxyhexobarbital; (-)-Hexobarbital preferentially forms alpha-3'-hydroxyhexobarbital. drugbank.com | Cytochrome P450 (CYP2B1) wikipedia.org | Rat drugbank.com |

| Enzyme Induction | Treatment with hexobarbital can induce the activity of microsomal drug-metabolizing enzymes. nih.gov | Cytochrome P450 enzymes nih.gov | Mice nih.gov |

| Metabolic Pathway | Hydroxylation of hexobarbital is a primary step in its xenobiotic metabolism. wikipedia.org | Cytochrome P450 wikipedia.org | General |

Isolated Liver Cytosolic Fractions

Following the initial hydroxylation in the microsomes, this compound can undergo further metabolism. The cytosolic fraction of the liver, which contains a variety of soluble enzymes, is essential for studying these subsequent metabolic steps. bioivt.com

Key Research Applications:

Dehydrogenation Studies: The primary use of cytosolic fractions in this context is to investigate the dehydrogenation of this compound to 3'-oxohexobarbital (B1213325). drugbank.com This reaction is catalyzed by 3-hydroxyhexobarbital (B1221234) dehydrogenases. drugbank.comnih.gov

Enzyme Characterization: Researchers have purified and characterized 3-hydroxyhexobarbital dehydrogenases from the liver cytosol of various species, including rabbits, guinea pigs, goats, rats, mice, hamsters, and humans. drugbank.com These studies have revealed differences in enzyme structure and cofactor requirements across species. For instance, the human enzyme utilizes NAD+ alone, while others can use both NAD+ and NADP+. drugbank.com

Table 2: Characteristics of 3-Hydroxyhexobarbital Dehydrogenases from Liver Cytosol

| Species | Molecular Weight (approx.) | Cofactor(s) | Reference |

|---|---|---|---|

| Rabbit | 34,500 - 42,000 Da | NAD+, NADP+ | drugbank.com |

| Guinea Pig | 34,500 - 42,000 Da | NAD+, NADP+ | drugbank.com |

| Goat | 34,500 - 42,000 Da | NAD+, NADP+ | drugbank.com |

| Rat | 34,500 - 42,000 Da | NAD+, NADP+ | drugbank.com |

| Mouse | 34,500 - 42,000 Da | NAD+, NADP+ | drugbank.com |

| Hamster | 34,500 - 42,000 Da | NAD+, NADP+ | drugbank.com |

| Human | 58,000 Da | NAD+ | drugbank.com |

Isolated Hepatocytes

Isolated hepatocytes, or intact liver cells, provide a more comprehensive model for metabolic studies than subcellular fractions. youtube.com They contain the full complement of metabolic enzymes and cofactors in their natural cellular environment, allowing for the investigation of both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic reactions. youtube.com

Key Research Applications:

Integrated Metabolism Studies: Hepatocytes are used to study the complete metabolic pathway of hexobarbital, from its initial hydroxylation to this compound to subsequent conjugation reactions, such as glucuronidation. drugbank.com

Drug Metabolizing Activity: Studies with freshly isolated human hepatocytes have demonstrated their viability and activity in metabolizing various compounds, confirming their utility for drug metabolism research. nih.gov

Induction Potential: Hepatocyte culture systems can be used to investigate the potential of compounds like phenobarbital (B1680315) to induce the expression of drug-metabolizing enzymes, including those in the CYP2C and CYP3A families. nih.gov

Perfused Organ Models (e.g., Isolated Perfused Rat Liver)

Perfused organ models, such as the isolated perfused rat liver (IPRL), represent a higher level of biological organization, bridging the gap between in vitro and in vivo studies. nih.gov This ex vivo technique involves maintaining the viability of an entire organ outside the body, allowing for the study of metabolism in a more physiologically relevant context. tno.nl

Key Research Applications:

Whole-Organ Metabolism: The IPRL model allows for the investigation of the integrated metabolic function of the liver, including the interplay between different cell types and the processes of uptake, metabolism, and excretion.

Pharmacokinetic Studies: This model can be used to study the absorption, distribution, metabolism, and excretion (ADME) of compounds like hexobarbital and the formation and elimination of its metabolites, including this compound. tno.nl

Biliary Excretion: A key advantage of the perfused liver model is the ability to collect bile, enabling the direct study of the biliary excretion of metabolites, such as the cyclohexenone-glutathione adduct formed from the further metabolism of 3'-oxohexobarbital. drugbank.com

Recombinant Enzyme Systems

Recombinant enzyme systems involve the expression of a single, specific metabolic enzyme, often a cytochrome P450 isoform, in a host system such as bacteria or insect cells. bioivt.comhyphadiscovery.com These systems are invaluable for pinpointing the exact enzyme responsible for a particular metabolic reaction.

Key Research Applications:

Reaction Phenotyping: Recombinant CYPs are the gold standard for identifying which specific enzyme(s) are responsible for the metabolism of a drug candidate. By testing the metabolism of hexobarbital with a panel of different recombinant CYP enzymes, researchers can definitively identify the key contributors to the formation of this compound.

Mechanistic Studies: These simplified systems, containing a high concentration of a single enzyme, are ideal for detailed mechanistic studies of enzyme function and interaction with substrates and inhibitors. bioivt.com

Metabolite Synthesis: Recombinant enzymes can be used for the targeted synthesis of specific metabolites, like this compound, which can then be used as analytical standards or for further toxicological testing. hyphadiscovery.com Studies have confirmed that CYP2B1 is a key cytochrome P450 isozyme involved in the metabolism of hexobarbital. wikipedia.org

Data Analysis Approaches in Metabolomics Research

The analysis of metabolites like this compound often occurs within the broader context of metabolomics, which involves the comprehensive study of all small molecules in a biological system. The complex datasets generated require sophisticated data analysis approaches for metabolite identification and interpretation.

Statistical Modeling for Metabolite Identification

Statistical modeling plays a crucial role in identifying known and unknown metabolites from complex analytical data, such as that generated by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Key Approaches:

Correlation Analysis: Methods like Statistical Total Correlation Spectroscopy (STOCSY) are used to identify correlations between different signals within a dataset, which can help to group signals arising from the same molecule. nih.gov

Component Models: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used for dimension reduction and to identify variables (metabolites) that contribute significantly to the separation between different experimental groups. nih.gov

Bayesian Modeling: Multi-level Bayesian models can be employed to estimate the effect sizes of significant metabolites more accurately, especially when dealing with issues like missing data. nih.gov

Automated Correlation Tools: Software applications have been developed to semi-automatically correlate data from different analytical platforms (e.g., NMR and MS), facilitating the reliable identification of metabolites from complex mixtures without the need for laborious isolation. nih.gov

Integration of Biological and Chemical Data Sets

The comprehensive study of this compound, a principal metabolite of hexobarbital, necessitates a multidisciplinary approach that merges quantitative chemical analysis with qualitative and quantitative biological data. This integration is crucial for building a holistic understanding of the metabolite's behavior, from its formation and distribution to its interaction with biological systems. By combining these disparate data sets, researchers can elucidate complex pharmacokinetic (PK) and pharmacodynamic (PD) relationships, identify biomarkers, and develop predictive models for drug metabolism and response.

The chemical data for this compound primarily consists of concentration measurements obtained from biological matrices like plasma and urine. nih.gov Highly sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are employed to generate precise quantitative data on the presence and amount of the metabolite over time. mdpi.com This chemical data forms the backbone of pharmacokinetic modeling. nih.gov

Biological data sets are more varied and provide physiological context to the chemical measurements. They can include:

Genomic and Proteomic Data: Information on genetic polymorphisms of metabolizing enzymes (e.g., Cytochrome P450 family) or the quantified expression levels of these proteins.

Enzyme Kinetics Data: In vitro measurements of the rate of formation of this compound by specific enzyme isoforms.

Pharmacodynamic Data: Measurements of a biological response that can be correlated with metabolite concentration, such as receptor binding affinity or changes in a physiological marker.

Clinical Data: Patient-specific information such as age, sex, liver function tests, and co-administered medications, which can influence metabolic pathways. wishartlab.com

The integration of these data types is often achieved through computational and statistical modeling. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) models, for instance, are mathematical frameworks used to describe the time course of drug and metabolite concentrations in the body and relate them to a pharmacological effect. nih.gov In the context of this compound, a PK model might integrate plasma concentration-time profiles (chemical data) with data on the activity of specific CYP450 enzymes (biological data) to predict an individual's metabolic phenotype. nih.gov

Metabolomics is another powerful approach where the concentration of this compound is analyzed as part of a larger metabolic profile. mdpi.com By applying multivariate statistical methods like Principal Component Analysis (PCA), researchers can identify correlations between the metabolite's concentration and changes in other endogenous metabolites, linking it to broader biological pathway alterations. nih.gov

A primary goal of this integration is to move from simple observation to predictive understanding. For example, by combining data on enzyme kinetics, genetic variations, and resulting plasma concentrations of this compound, researchers can develop models that predict how a specific individual will metabolize the parent drug, hexobarbital.

The following table illustrates a hypothetical data set integrating chemical and biological measurements to investigate the relationship between a genetic marker for a metabolizing enzyme, the observed concentration of this compound, and a measured biological response.

Table 1: Integrated Data for this compound Pharmacokinetic and Biomarker Analysis This table presents hypothetical data for illustrative purposes.

| Subject ID | Genetic Marker (CYP2C9 Allele) | Peak Plasma Conc. of this compound (ng/mL) | Biological Response (Enzyme Activity Units) |

| SUB-001 | 1/1 (Wild Type) | 152.4 | 12.5 |

| SUB-002 | 1/1 (Wild Type) | 148.9 | 11.9 |

| SUB-003 | 1/2 (Heterozygous) | 115.6 | 8.3 |

| SUB-004 | 1/3 (Heterozygous) | 109.8 | 7.9 |

| SUB-005 | 1/1 (Wild Type) | 160.1 | 13.1 |

| SUB-006 | 2/2 (Homozygous) | 75.3 | 4.1 |

| SUB-007 | 1/2 (Heterozygous) | 112.7 | 8.1 |

| SUB-008 | 2/3 (Compound Het.) | 68.5 | 3.5 |

This integrated analysis reveals a clear correlation: subjects with variant alleles associated with lower enzyme function exhibit lower peak plasma concentrations of the metabolite and a correspondingly diminished biological response. Such models are fundamental to advancing fields like personalized medicine, where understanding an individual's unique metabolic profile can guide therapeutic decisions. nih.gov

Comparative Biochemical Studies of 3 Hydroxyhexobarbital Metabolism

Interspecies Differences in Metabolic Rates and Pathways

The rate and pathway of 3'-hydroxyhexobarbital metabolism are not uniform across mammalian species, a phenomenon largely attributed to the diversity in hepatic microsomal enzymes.

Hepatic microsomes are the primary site for the initial phase of hexobarbital (B1194168) metabolism, where it is hydroxylated to this compound by cytochrome P450 enzymes. drugbank.com The subsequent metabolism of this compound also shows species-dependent variations.

Studies comparing the formation of this compound in hepatic microsomes have revealed significant differences in metabolic rates among various species. For instance, in control animals, the maximal velocity (Vmax) for this compound formation in rats has been measured at 5.1 and 2.6 nmoles/mg/min in different studies, while in rabbits, it is 15.0 nmoles/mg/min. nih.gov In guinea pigs, the hydroxylation of hexobarbital to this compound is comparatively lower, with a Vmax of 3.1 nmoles/mg/min. nih.gov

Further metabolism of this compound is carried out by cytosolic dehydrogenases. These enzymes have been purified and characterized from the liver cytosol of a range of species, including rabbits, guinea pigs, goats, rats, mice, and hamsters, indicating a widespread but varied capacity for this metabolic step. drugbank.com

| Species | Vmax for this compound Formation (nmoles/mg/min) |

|---|---|

| Rat | 5.1 / 2.6 |

| Rabbit | 15.0 |

| Guinea Pig | 3.1 |

3-Hydroxyhexobarbital (B1221234) dehydrogenase (3HBD) is a key enzyme in the metabolic cascade of hexobarbital, catalyzing the oxidation of this compound to 3'-oxohexobarbital (B1213325). drugbank.com The characteristics of this enzyme vary significantly across species.

3HBDs purified from the liver cytosol of rabbits, guinea pigs, goats, rats, mice, and hamsters are monomeric proteins with molecular weights in the range of 34,500-42,000 Daltons. drugbank.com These enzymes utilize both NAD+ and NADP+ as cofactors. drugbank.com In contrast, the human enzyme has a higher molecular weight of about 58,000 Daltons and exclusively uses NAD+ as its cofactor. drugbank.com

The rabbit 3HBD, a member of the aldo-keto reductase (AKR) superfamily, shows a preference for NADP(H) over NAD(H) at a physiological pH of 7.4. nih.gov This enzyme exhibits broad substrate specificity, acting on a variety of endogenous and xenobiotic carbonyl compounds, including ketosteroids and prostaglandin (B15479496) D₂. nih.gov

| Species | 3HBD Molecular Weight (Daltons) | Coenzyme Usage |

|---|---|---|

| Rabbit, Guinea Pig, Goat, Rat, Mouse, Hamster | 34,500 - 42,000 | NAD+, NADP+ |

| Human | ~58,000 | NAD+ only |

The primary metabolic pathway for hexobarbital involves its oxidation to this compound, which is then further oxidized to 3'-oxohexobarbital. drugbank.com However, the stereoselectivity and the subsequent conjugation pathways, such as glucuronidation, can differ between species.

In rats, (+)-hexobarbital is preferentially converted to beta-3'-hydroxyhexobarbital, while the (-)-enantiomer is preferentially transformed into alpha-3'-hydroxyhexobarbital. drugbank.com Glucuronidation of this compound is also stereoselective, with a preference for the S-configuration at the 3'-position. drugbank.com In rabbit urine, alpha-3'-hydroxyhexobarbital (from (-)-hexobarbital) and the beta-isomer (from (+)-hexobarbital) are preferentially conjugated with glucuronic acid. drugbank.com The dehydrogenation to 3'-oxohexobarbital by rabbit and guinea pig 3HBDs also shows a preference for these respective isomers. drugbank.com This indicates that both oxidation and glucuronidation pathways are active and can be stereoselective, with the predominance of a specific route being species-dependent.

Factors Influencing Metabolic Activity in Non-Human Models

The metabolic activity towards this compound in animal models is not static and can be influenced by various physiological and external factors.

The physiological condition of an animal can significantly impact the activity of hepatic microsomal enzymes responsible for drug metabolism. For example, studies in male rats have shown that water deprivation for 48 hours, which is accompanied by a decrease in food intake, leads to a significant reduction in the in vitro rate of hexobarbital metabolism by hepatic microsomes. nih.gov This suggests that physiological stress, such as dehydration and malnutrition, can impair the initial hydroxylation step leading to the formation of this compound.

The enzymes involved in this compound metabolism can be induced or inhibited by various compounds, altering the metabolic rate. Phenobarbital (B1680315) is a well-known inducer of cytochrome P450 enzymes. nih.gov Treatment with phenobarbital has been shown to increase the Vmax for this compound formation in rabbits. nih.gov In mice, repeated administration of hexobarbital itself can induce the activity of microsomal drug-metabolizing enzymes. nih.gov

In Vitro-In Vivo Correlation in Non-Human Systems for Metabolic Prediction

The accurate prediction of a drug's in vivo metabolic fate from in vitro data is a cornerstone of modern drug development. For this compound, the primary metabolite of the anesthetic agent hexobarbital, understanding the correlation between in vitro metabolic parameters and in vivo pharmacokinetics in non-human systems is crucial for extrapolating its potential behavior in humans. This section explores the research findings on the in vitro-in vivo correlation (IVIVC) of this compound metabolism, with a focus on predictive models in various animal species.

Research Findings in Rodent Models

The rat has been a principal model for investigating the metabolism of hexobarbital and its derivatives. Studies have sought to establish a quantitative relationship between the rate of this compound formation in rat liver microsomes and its observed in vivo clearance and excretion.

In vivo pharmacokinetic studies in rats have provided detailed information on the disposition of this compound. Following administration, this compound exhibits a slightly longer half-life than its parent compound, hexobarbital. A significant portion of administered this compound is excreted in the urine, with approximately 45% being recovered unchanged. This indicates that renal excretion plays a substantial role in its elimination in this species.

To assess the predictive power of in vitro systems, the intrinsic clearance (Cl_int) of hexobarbital, representing the formation of this compound and other primary metabolites, can be measured in rat liver microsomes. This in vitro parameter can then be used in physiological-based pharmacokinetic (PBPK) models to predict the in vivo clearance.

| Parameter | In Vitro Finding (Rat Liver Microsomes) | In Vivo Observation (Rat) | Correlation and Predictive Value |

| Primary Metabolic Pathway | Formation of this compound via CYP-mediated oxidation of hexobarbital. | This compound is a major circulating metabolite following hexobarbital administration. | Good qualitative correlation. The in vitro system correctly identifies the primary metabolic route. |

| Intrinsic Clearance (Cl_int) of Parent Compound (Hexobarbital) | Can be determined through kinetic studies (e.g., Vmax/Km). | Can be calculated from in vivo pharmacokinetic data. | Moderate quantitative correlation. In vitro Cl_int values, when scaled appropriately, can provide a reasonable estimate of in vivo hepatic clearance, though discrepancies can arise due to factors not captured in microsomal systems (e.g., transporter effects, extrahepatic metabolism). |

| Metabolite Elimination | Not directly measured in microsomal systems. | Half-life of this compound is slightly longer than hexobarbital. Approximately 45% is excreted unchanged in urine. | In vitro systems are limited in predicting metabolite-specific elimination pathways and rates. In vivo studies are essential to characterize the complete disposition of this compound. |

Comparative Insights from Other Non-Human Species

While comprehensive IVIVC data for this compound in a wide range of non-human species is not extensively available in the public domain, general principles of drug metabolism suggest that species-specific differences in CYP enzyme expression and activity will lead to variations in both in vitro and in vivo metabolic profiles.

For instance, studies with related barbiturates, such as phenobarbital, in dogs have demonstrated different pharmacokinetic profiles compared to rats. While not directly measuring this compound, these studies highlight the importance of species-specific metabolic characteristics. The dog is known to have different CYP enzyme profiles compared to rodents, which would likely influence the rate of hexobarbital hydroxylation and the subsequent fate of this compound.

Future research would benefit from direct comparative studies of this compound metabolism in species such as dogs and non-human primates. Such studies would involve:

In Vitro: Characterizing the kinetics of this compound formation in liver microsomes from these species to determine intrinsic clearance values.

In Vivo: Conducting pharmacokinetic studies in the same species to measure parameters like clearance, volume of distribution, and urinary excretion of this compound.

By comparing the in vitro and in vivo data across multiple species, more robust and reliable scaling factors and PBPK models can be developed. This would significantly enhance the ability to predict the metabolic fate of this compound in humans from non-human preclinical data.

Research Gaps and Future Directions in 3 Hydroxyhexobarbital Studies

Comprehensive Structural Elucidation of All Conjugated Metabolites

The metabolic fate of 3'-Hydroxyhexobarbital extends beyond simple oxidation to 3'-oxohexobarbital (B1213325). A significant pathway involves conjugation, primarily with glucuronic acid, to form hydrophilic compounds that are more readily excreted. While the existence of these glucuronide conjugates is established, a comprehensive structural elucidation of all potential isomers is lacking in the scientific literature.

Future research must focus on the isolation and definitive characterization of these conjugated metabolites. This involves employing a combination of advanced analytical techniques.

Mass Spectrometry (MS): High-resolution tandem mass spectrometry (MS/MS) is crucial for determining the molecular weight of the conjugates and providing initial structural information through fragmentation patterns. A neutral loss of 176 Da in negative ion mode, for example, is a characteristic indicator of a glucuronide moiety. technologynetworks.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure determination. unl.eduspringernature.com One-dimensional (1D) ¹H-NMR and ¹³C-NMR, combined with two-dimensional (2D) techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can precisely identify the site of glucuronide attachment on the this compound molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the stereochemistry of the glycosidic bond. nih.gov

A significant challenge is the stereochemistry of both the parent metabolite and the conjugation site. Since this compound exists as four distinct stereoisomers (arising from chirality at C3' of the cyclohexenyl ring and C5 of the barbiturate (B1230296) ring), it is plausible that stereoisomeric glucuronides are formed. Elucidating these structures is essential for understanding the full stereoselectivity of the metabolic pathway.

| Analytical Technique | Application in Structural Elucidation of Conjugates |

| High-Resolution MS | Determination of accurate mass and molecular formula. |

| Tandem MS (MS/MS) | Identification of fragmentation patterns to confirm the presence of glucuronide and aglycone moieties. |

| ¹H and ¹³C NMR | Identification of the chemical environment of all protons and carbons in the molecule. |

| 2D NMR (COSY, HSQC) | Establishing proton-proton and proton-carbon correlations to build the molecular framework. |

| HMBC NMR | Determining long-range proton-carbon correlations to pinpoint the site of glucuronidation. |

| NOESY/ROESY NMR | Determining the spatial proximity of atoms to confirm stereochemistry. |

Advanced Mechanistic Studies of Dehydrogenase and Reductase Activities

The interconversion between this compound and 3'-oxohexobarbital is catalyzed by cytosolic 3-hydroxyhexobarbital (B1221234) dehydrogenases (3HBDs). Studies have shown that these enzymes can exhibit dual activity, acting as both dehydrogenases (oxidizing the hydroxyl group) and reductases (reducing the keto group). One identified enzyme, rabbit 3HBD, is a member of the aldo-keto reductase (AKR) superfamily (AKR1C29) and functions preferentially as an NADPH-dependent reductase. slideshare.netnih.gov This enzyme displays broad substrate specificity, acting on various steroids and xenobiotic carbonyl compounds. slideshare.netnih.gov

However, significant gaps remain in our understanding of the precise mechanisms:

Enzyme Kinetics and Regulation: Detailed kinetic studies (determining Km and Vmax) for each of the four this compound stereoisomers with purified human 3HBD isoforms are needed. Understanding how these enzymes are regulated at the cellular level is also a critical research area.

Structural Biology: Solving the crystal structures of human 3HBD isoforms, both alone and in complex with NAD(P)H and different this compound stereoisomers, would provide invaluable mechanistic insights. This would illuminate the structural basis for substrate specificity and stereoselectivity, revealing the key amino acid residues involved in binding and catalysis.

Reaction Mechanism: While a hydride transfer from the cofactor is expected, the detailed chemical mechanism, including the roles of active site residues in proton relay systems, needs to be investigated through techniques like site-directed mutagenesis and quantum mechanics/molecular mechanics (QM/MM) modeling. nih.gov

These studies will clarify whether the primary physiological role of these enzymes is detoxification via oxidation or if they participate in reductive metabolic pathways that could potentially regenerate the hydroxylated metabolite.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

Analyzing this compound and its metabolites in biological matrices presents a significant analytical challenge due to the presence of multiple stereoisomers and low endogenous concentrations. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), but there is a pressing need for techniques with improved resolution and sensitivity.

Future research should focus on:

Advanced Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for both HPLC and supercritical fluid chromatography (SFC) could achieve baseline separation of all four this compound stereoisomers and their respective metabolites in a single run. Polysaccharide-based CSPs have shown promise for similar compounds.

Capillary Electrophoresis (CE): Chiral CE, using cyclodextrins or other chiral selectors in the running buffer, offers an alternative high-resolution separation technique that requires minimal sample volume. wvu.edunih.gov

Enhanced Mass Spectrometry Detection: While current MS methods are sensitive, derivatization can further improve ionization efficiency and lower detection limits. An established method for hexobarbital (B1194168) enantiomers involves derivatization with pentafluorobenzyl bromide, followed by analysis using electron capture negative ion chemical ionization mass spectrometry, a technique that provides excellent sensitivity. nih.gov Applying and optimizing such strategies for this compound is a logical next step.

Hyphenated Techniques: The online coupling of sample preparation techniques like solid-phase extraction (SPE) with LC-MS/MS can automate analysis, reduce sample loss, and enhance throughput and sensitivity.

| Technique | Potential for Improvement |

| Chiral HPLC/SFC | Development of new stationary phases for simultaneous separation of all stereoisomers. |

| Chiral Capillary Electrophoresis | Optimization of chiral selectors for high-efficiency, low-volume analysis. |

| GC-MS | Application of advanced derivatization agents to enhance sensitivity for trace-level detection. |

| LC-MS/MS | Integration with automated online sample preparation for high-throughput quantification. |

Systems Biology Approaches to Model Hexobarbital Metabolic Networks

The metabolism of hexobarbital is a complex network involving multiple enzymes (CYP450s, 3HBDs, UGTs), cofactors, and competing substrates. Traditional pharmacokinetic models have described the disposition of barbiturates, but they often lack the detail to predict metabolic shifts or the impact of genetic polymorphisms. nih.gov A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, could provide a more holistic understanding.

Future directions include:

Developing Physiologically Based Pharmacokinetic (PBPK) Models: Creating detailed PBPK models that incorporate the specific enzymes involved in hexobarbital metabolism. These models can simulate the concentration of this compound and other metabolites in various tissues. nih.gov

Constraint-Based Modeling: Using techniques like Flux Balance Analysis (FBA) to build a stoichiometric model of the entire metabolic network. This could predict how perturbations, such as enzyme inhibition or genetic knockouts, would redirect metabolic flux through the hexobarbital pathway.

Kinetic Modeling: Building dynamic models based on ordinary differential equations (ODEs) that incorporate the enzyme kinetics of each metabolic step. ru.nl While data-intensive, these models offer the highest predictive power, capable of simulating the time-course of metabolite formation and clearance under various conditions.

While comprehensive systems biology models for barbiturate metabolism are not yet fully developed, models for phenobarbital (B1680315) tolerance have demonstrated the utility of this approach. semanticscholar.orgsystemdynamics.org Applying these principles to hexobarbital would allow for better prediction of drug-drug interactions, patient-specific metabolic profiles, and the consequences of enzyme induction or inhibition.

Exploration of this compound as a Probe Substrate for Specific Enzyme Phenotyping

Reaction phenotyping is the process of identifying which enzymes are responsible for a specific metabolic reaction. This is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response. Given that this compound is specifically oxidized by 3-hydroxyhexobarbital dehydrogenases (3HBDs), which are members of the AKR superfamily, it has strong potential as a probe substrate.

Future research should aim to:

Validate Specificity: Systematically test the metabolism of this compound stereoisomers against a panel of recombinant human AKR and other dehydrogenase enzymes to confirm which isoforms are primarily responsible for its oxidation.

Develop a Phenotyping Assay: Establish a robust in vitro assay using human liver cytosol or recombinant enzymes where the rate of 3'-oxohexobarbital formation from a specific this compound isomer is measured. This would provide a direct measure of the activity of the target enzyme (e.g., a specific AKR1C isoform).

In Vivo Correlation: Correlate the in vitro phenotyping results with in vivo pharmacokinetic data to determine if the probe assay can predict the clearance or metabolic ratio of relevant drugs in humans.

Using this compound as a probe could be particularly valuable for studying the activity of specific AKR isoforms, whose roles in xenobiotic metabolism are increasingly recognized but for which selective probes are often lacking.

Investigating the Biological Consequences of Stereoselective Metabolism Beyond Receptor Binding

The stereoselective metabolism of hexobarbital has well-documented pharmacokinetic consequences. For instance, the clearance of the l-hexobarbital enantiomer is significantly greater than that of the d-hexobarbital enantiomer in young, healthy males, a difference that diminishes with age. nih.gov This directly alters the enantiomeric ratio of both the parent drug and its 3'-hydroxy metabolites in the plasma over time.

While the differing hypnotic activity of the parent enantiomers is linked to receptor binding, the biological consequences of the stereoisomeric metabolite ratio are less understood. Future investigations should explore:

Differential Pharmacokinetics of Metabolites: The four stereoisomers of this compound may themselves be substrates for subsequent metabolic enzymes (dehydrogenases, UGTs) at different rates. This could lead to differential rates of clearance and exposure for each metabolite isomer, a phenomenon known as substrate-product stereoselectivity.

Potential Off-Target Activity: It is important to investigate whether any of the this compound stereoisomers possess their own biological activity, either pharmacological or toxicological, independent of the parent drug. nih.govbiomedgrid.com Living systems are chiral, and stereoisomers can have vastly different interactions with proteins, transporters, and other biological targets. nih.gov

Impact on Drug-Drug Interactions: The stereoselective nature of the metabolism means that an inhibitor or inducer of a specific enzyme (e.g., CYP2C19) could disproportionately affect the clearance of one enantiomer over the other, drastically altering the pharmacokinetic profile and potentially the therapeutic or toxic response. slideshare.net

Understanding these downstream consequences is vital for a complete picture of hexobarbital's disposition and for predicting its effects in diverse patient populations.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 3'-Hydroxyhexobarbital in biological matrices?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) with UV detection are standard for quantification. Ensure protocols include validation parameters (e.g., linearity, LOD/LOQ) and reference established methods for barbiturate derivatives . For reproducibility, document extraction methods (e.g., solid-phase extraction) and internal standards (e.g deuterated analogs) to minimize matrix effects .

Q. How should researchers design in vitro experiments to assess the stability of this compound under physiological conditions?

Methodological Answer: Simulate physiological pH (e.g., 7.4), temperature (37°C), and enzyme-rich environments (e.g., liver microsomes). Use kinetic studies to monitor degradation rates via LC-MS. Include controls for non-enzymatic hydrolysis and validate stability under varying oxygen concentrations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA guidelines for acute toxicity management: use chemical goggles, nitrile gloves, and fume hoods. Pre-screen contact lens wearers due to adsorption risks and establish emergency protocols for eye/skin exposure (15-minute irrigation, medical consultation) .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

Methodological Answer: Conduct comparative studies using isoform-specific cytochrome P450 (CYP) inhibitors or recombinant enzymes to isolate metabolic contributions. Cross-validate findings with in vivo models (e.g., knockout mice) and meta-analyze existing literature to identify species- or model-specific biases .

Q. What experimental strategies are effective for elucidating the neuropharmacological mechanisms of this compound?

Methodological Answer: Combine electrophysiological assays (e.g., patch-clamp for GABA_A receptor modulation) with behavioral models (e.g., rodent sedation thresholds). Use radiolabeled compounds to track brain distribution and autoradiography for receptor binding affinity. Address variability by standardizing animal strains and dosing regimens .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodological Answer: Employ green chemistry principles (e.g., catalytic asymmetric hydroxylation) and characterize intermediates via NMR and X-ray crystallography. Compare solvent systems (e.g., ethanol vs. acetonitrile) for recrystallization efficiency and monitor byproducts using GC-MS. Report detailed synthetic steps and purity thresholds (>98%) for reproducibility .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model EC50/ED50 values. Apply ANOVA with post-hoc corrections for multi-group comparisons and Bayesian methods to address small sample sizes. Publicly share raw datasets and code for transparency .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like protein binding, tissue partitioning, and clearance pathways. Validate models with human hepatocyte data or allometric scaling from preclinical species .

Research Gaps and Innovation

Q. What understudied interactions between this compound and endogenous biomolecules warrant investigation?

Methodological Answer: Explore protein adduct formation (e.g., albumin binding via LC-MS/MS) and oxidative stress markers (e.g., glutathione depletion assays). Prioritize untargeted metabolomics to identify novel interaction pathways .

Q. How can advanced imaging techniques enhance spatial resolution in studies of this compound’s tissue distribution?

Methodological Answer: Implement MALDI imaging mass spectrometry or PET tracers for real-time biodistribution mapping. Correlate imaging data with transcriptomic profiles to identify organ-specific metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。